molecular formula C9H12ClNO2S B13065655 3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide

3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B13065655
M. Wt: 233.72 g/mol
InChI Key: DDWKMJUHZZGOAG-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12ClNO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-methyl-2-methylbenzene-1-sulfonamide
  • 3-Chloro-N-ethylbenzene-1-sulfonamide
  • 2-Methyl-N-ethylbenzene-1-sulfonamide

Uniqueness

3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide is unique due to the presence of both a chlorine atom and an ethyl group on the benzene ring, which can influence its reactivity and biological activity. The combination of these substituents can result in distinct chemical and physical properties compared to other sulfonamide derivatives.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

3-chloro-N-ethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

DDWKMJUHZZGOAG-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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